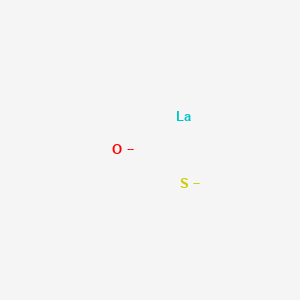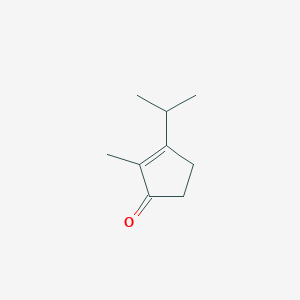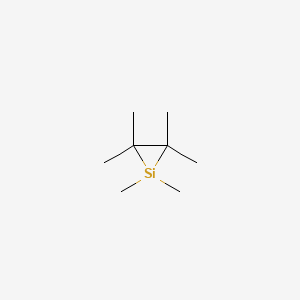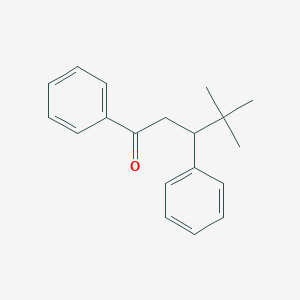
1-Pentanone, 4,4-dimethyl-1,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentanone, 4,4-dimethyl-1,3-diphenyl- is an organic compound belonging to the ketone family It is characterized by the presence of a carbonyl group (C=O) bonded to a pentane chain with two phenyl groups and two methyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Pentanone, 4,4-dimethyl-1,3-diphenyl- can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethyl-1-pentene with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 4,4-dimethyl-1-pentene in the presence of a suitable catalyst such as Raney nickel. This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Pentanone, 4,4-dimethyl-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-Pentanone, 4,4-dimethyl-1,3-diphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Pentanone, 4,4-dimethyl-1,3-diphenyl- involves its interaction with various molecular targets and pathways. The carbonyl group can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic systems. These interactions contribute to the compound’s reactivity and potential biological activities.
Comparación Con Compuestos Similares
1-Pentanone, 4,4-dimethyl-1-phenyl-: Similar structure but with one phenyl group.
4,4-Dimethyl-1-pentene: Precursor in the synthesis of 1-Pentanone, 4,4-dimethyl-1,3-diphenyl-.
Benzophenone: Contains two phenyl groups bonded to a carbonyl group but lacks the pentane chain.
Uniqueness: 1-Pentanone, 4,4-dimethyl-1,3-diphenyl- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
57847-40-2 |
|---|---|
Fórmula molecular |
C19H22O |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
4,4-dimethyl-1,3-diphenylpentan-1-one |
InChI |
InChI=1S/C19H22O/c1-19(2,3)17(15-10-6-4-7-11-15)14-18(20)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3 |
Clave InChI |
CACJUWQUSADVNE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)
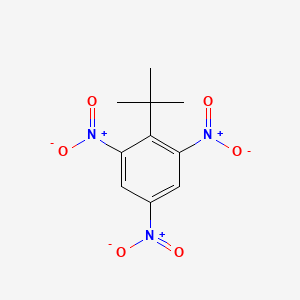
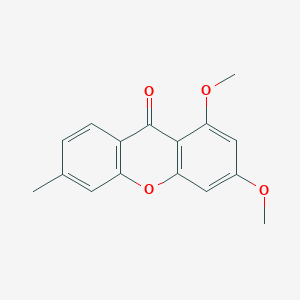

![1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14629083.png)
